3-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from piperidine-4-carboxylic acid through a series of reactions involving halogen derivatives.
Introduction of the Fluorine Atom: The fluorine atom is introduced using 1,3-difluorobenzene under specific reaction conditions.
Coupling Reactions: The final coupling of the piperidine ring with the pyridazine moiety and the phenyl group is achieved through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial agent due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological disorders.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, potentially through binding to the active site and preventing substrate access.
Receptor Binding: It may also interact with specific receptors in the nervous system, modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives: These compounds share structural similarities and are also explored for their antimicrobial properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These derivatives are studied for their anti-tubercular activity.
Properties
Molecular Formula |
C21H21FN4O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21FN4O2S/c22-17-7-5-9-19(15-17)29(27,28)25-18-8-4-6-16(14-18)20-10-11-21(24-23-20)26-12-2-1-3-13-26/h4-11,14-15,25H,1-3,12-13H2 |
InChI Key |
PEUUNRSEELZWBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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